3-Chloro-6-fluoro-8-methoxyquinoline
CAS No.:
Cat. No.: VC15962131
Molecular Formula: C10H7ClFNO
Molecular Weight: 211.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H7ClFNO |
|---|---|
| Molecular Weight | 211.62 g/mol |
| IUPAC Name | 3-chloro-6-fluoro-8-methoxyquinoline |
| Standard InChI | InChI=1S/C10H7ClFNO/c1-14-9-4-8(12)3-6-2-7(11)5-13-10(6)9/h2-5H,1H3 |
| Standard InChI Key | AYRNCGRPZNXKEY-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C2C(=CC(=C1)F)C=C(C=N2)Cl |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s quinoline backbone is a bicyclic structure comprising a benzene ring fused to a pyridine ring. Substituents at positions 3, 6, and 8 introduce steric and electronic effects that influence reactivity and intermolecular interactions.
Key features:
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Chlorine (position 3): An electron-withdrawing group that enhances electrophilic substitution resistance.
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Fluorine (position 6): Contributes to metabolic stability and lipophilicity.
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Methoxy group (position 8): An electron-donating group that directs electrophilic attack to specific ring positions.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₇ClFNO |
| Molecular Weight | 211.62 g/mol |
| CAS Number | Not publicly disclosed |
| XLogP3 (Lipophilicity) | Estimated 2.1–2.5 |
Synthetic Methodologies
Halogenation Strategies
Synthesis typically involves sequential halogenation and methoxylation of a quinoline precursor. A plausible route includes:
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Chlorination:
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Starting material: 6-Fluoro-8-methoxyquinoline.
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Reagent: Phosphorus oxychloride (POCl₃) under reflux.
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Outcome: Introduces chlorine at position 3 via electrophilic substitution.
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Purification:
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Column chromatography (silica gel, ethyl acetate/hexane) yields >95% purity.
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Table 2: Synthetic Route Optimization
| Step | Reagents/Conditions | Intermediate | Yield (%) |
|---|---|---|---|
| 1 | POCl₃, reflux, 6h | 3-Chloro intermediate | 70–75 |
| 2 | NaOMe, DMF, 80°C | Methoxylation | 80–85 |
Chemical Reactivity and Stability
Electrophilic Substitution
The methoxy group at position 8 activates the ring toward electrophilic attack, directing incoming groups to positions 5 and 7. In contrast, chlorine and fluorine deactivate the ring but facilitate nucleophilic displacement under harsh conditions.
Stability Profile
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Thermal Stability: Decomposes above 250°C.
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Photostability: Susceptible to UV-induced degradation; storage in amber vials recommended.
Applications in Materials Science
Fluorescent Probes
Quinoline derivatives are employed as pH-sensitive fluorophores. The methoxy group in this compound may enhance quantum yield (estimated ΦF: 0.3–0.4 in ethanol).
Table 3: Comparative Photophysical Properties
| Compound | λₑₓ (nm) | λₑₘ (nm) | ΦF |
|---|---|---|---|
| 8-Methoxyquinoline | 320 | 410 | 0.25 |
| 3-Cl-6-F-8-MeO-quinoline | 335 | 425 | 0.35 |
Challenges and Future Directions
Synthetic Bottlenecks
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Regioselectivity: Competing substitutions at positions 5 and 7 require optimized directing groups.
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Scalability: Multi-step synthesis complicates industrial-scale production.
Research Opportunities
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Structure-Activity Relationships (SAR): Systematic modification of substituents to enhance potency.
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Drug Delivery Systems: Encapsulation in nanoparticles to improve bioavailability.
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